Tert-butyl 5'-formyl-3'-oxospiro[azetidine-3,1'-isoindoline]-1-carboxylate
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Overview
Description
Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spirocyclic core through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound on a larger scale while maintaining its structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique structure.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various receptors and enzymes, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (5-oxospiro[3.3]heptan-2-yl)carbamate
- Tert-butyl-substituted [1,2,4]triazino[5,6-b]indole-3-thiols
- Indolo[2,3-b]quinoxalines
Uniqueness
Tert-butyl 5’-formyl-3’-oxospiro[azetidine-3,1’-isoindoline]-1-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C16H18N2O4 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
tert-butyl 5-formyl-3-oxospiro[2H-isoindole-1,3'-azetidine]-1'-carboxylate |
InChI |
InChI=1S/C16H18N2O4/c1-15(2,3)22-14(21)18-8-16(9-18)12-5-4-10(7-19)6-11(12)13(20)17-16/h4-7H,8-9H2,1-3H3,(H,17,20) |
InChI Key |
SYGVYOHOTMJSRO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=C(C=C(C=C3)C=O)C(=O)N2 |
Origin of Product |
United States |
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